molecular formula C26H22Br2N2 B14391663 2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide CAS No. 88209-90-9

2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide

Cat. No.: B14391663
CAS No.: 88209-90-9
M. Wt: 522.3 g/mol
InChI Key: SMOXLVWDPFNFEP-UHFFFAOYSA-L
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Description

2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide is a chemical compound with the molecular formula C26H22Br2N2. It is known for its unique structure, which includes two isoquinolin-2-ium groups connected by a 1,4-phenylenebis(methylene) linker. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide typically involves the reaction of isoquinoline with 1,4-bis(bromomethyl)benzene. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoquinolin-2-ium groups to isoquinoline.

    Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of isoquinoline derivatives.

    Substitution: Formation of substituted isoquinolin-2-ium compounds.

Scientific Research Applications

2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide involves its interaction with specific molecular targets. The isoquinolin-2-ium groups can interact with nucleic acids and proteins, leading to changes in their structure and function. This compound can also interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide
  • Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[2,4,6-trimethyl-, dibromide
  • Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(phenylmethyl)-, dibromide

Uniqueness

2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide is unique due to its isoquinolin-2-ium groups, which impart distinct chemical and biological properties.

Properties

CAS No.

88209-90-9

Molecular Formula

C26H22Br2N2

Molecular Weight

522.3 g/mol

IUPAC Name

2-[[4-(isoquinolin-2-ium-2-ylmethyl)phenyl]methyl]isoquinolin-2-ium;dibromide

InChI

InChI=1S/C26H22N2.2BrH/c1-3-7-25-19-27(15-13-23(25)5-1)17-21-9-11-22(12-10-21)18-28-16-14-24-6-2-4-8-26(24)20-28;;/h1-16,19-20H,17-18H2;2*1H/q+2;;/p-2

InChI Key

SMOXLVWDPFNFEP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC3=CC=C(C=C3)C[N+]4=CC5=CC=CC=C5C=C4.[Br-].[Br-]

Origin of Product

United States

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